molecular formula C13H16Cl2N2O2 B8135335 Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B8135335
M. Wt: 303.18 g/mol
InChI Key: MBIVVQQRDPGHDH-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core substituted with two chlorine atoms at positions 2 and 4, along with a tert-butyl carbamate group at position 6. This scaffold is frequently employed as a synthetic intermediate in medicinal chemistry, particularly in the development of phosphodiesterase 4 (PDE4) inhibitors and other bioactive molecules. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic transformations .

Properties

IUPAC Name

tert-butyl 2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-9(14)6-11(15)16-10(8)7-17/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIVVQQRDPGHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Naphthyridine Core

The core structure is synthesized via cyclocondensation reactions . For example, reacting 2-aminopyridine with diethyl ethoxymethylenemalonate in refluxing diethyl phthalate yields ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate . This intermediate is critical for subsequent functionalization:

2-Aminopyridine+Diethyl ethoxymethylenemalonateΔ,solventEthyl 4-hydroxy-1,8-naphthyridine-3-carboxylate\text{2-Aminopyridine} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\Delta, \text{solvent}} \text{Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate}

Key parameters include:

  • Temperature : 120–150°C for 6–12 hours

  • Solvent : High-boiling solvents (e.g., diphenyl ether) to facilitate cyclization

  • Yield : 60–75% after purification by recrystallization

Chlorination and Protective Group Installation

Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under anhydrous conditions. For example, treating the hydroxylated intermediate with POCl₃ at 80°C for 4 hours introduces chlorine atoms with >90% regioselectivity. Subsequent protection of the amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) affords the tert-butyl carbamate:

4-Hydroxy-1,8-naphthyridine-3-carboxylatePOCl3,80C2,4-Dichloro derivativeBoc2O, TEATert-butyl carbamate\text{4-Hydroxy-1,8-naphthyridine-3-carboxylate} \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{2,4-Dichloro derivative} \xrightarrow{\text{Boc}2\text{O, TEA}} \text{Tert-butyl carbamate}

Reaction Conditions :

StepReagentSolventTemperatureTimeYield
ChlorinationPOCl₃Toluene80°C4 h85%
Boc ProtectionBoc₂ODCM0°C → RT16 h74%

Data adapted from and.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance scalability and safety. A representative process involves:

  • Continuous chlorination : POCl₃ is mixed with the naphthyridine precursor in a tubular reactor at 100°C, achieving 92% conversion.

  • In-line Boc protection : The chlorinated stream is quenched with aqueous NaHCO₃, then reacted with Boc₂O in a TEA-DCM mixture at 25°C.

Advantages :

  • Reduced reaction time (4 hours vs. 16 hours in batch)

  • Higher purity (99.5% by HPLC) due to minimized side reactions

Batch Processing

Traditional batch methods remain prevalent for small-scale production. A 500 L reactor protocol reports:

  • Chlorination : 50 kg of precursor, 150 L POCl₃, 8 hours at 80°C

  • Workup : Distillation under reduced pressure to recover excess POCl₃ (85% recovery)

  • Boc protection : 1.2 eq Boc₂O, 2 eq TEA, 24-hour stirring at 20°C

Yield : 68–72% after crystallization from ethyl acetate/hexane.

Optimization Strategies

Regioselective Chlorination

Achieving 2,4-dichloro substitution requires careful control of stoichiometry and catalysts. Lewis acids (e.g., FeCl₃) improve regioselectivity:

FeCl3(5 mol%)+POCl370C2,4-Dichloro product (95% selectivity)[4]\text{FeCl}3 \text{(5 mol\%)} + \text{POCl}3 \xrightarrow{70^\circ\text{C}} \text{2,4-Dichloro product (95\% selectivity)}

Solvent Effects

Polar aprotic solvents (e.g., DMF , DMSO ) accelerate Boc protection but risk carbamate decomposition. Mixed solvents (DCM:THF = 3:1) balance reactivity and stability.

Catalytic Approaches

N-Heterocyclic carbene (NHC) catalysts enable milder Boc protection conditions (0°C → RT, 12 hours) with 80% yield, avoiding excessive TEA usage.

Analytical Characterization

Critical quality control metrics include:

1. Purity Analysis

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient)

  • ¹H NMR (300 MHz, CDCl₃): δ 1.47 (s, 9H, tert-butyl), 2.81–2.85 (t, 2H), 3.70–3.74 (t, 2H), 4.62 (s, 2H)

2. Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C)

  • MS (ESI+) : m/z 305.24 [M+H]⁺ (calc. 305.17)

3. X-ray Crystallography
Single-crystal studies confirm the boat conformation of the dihydropyridine ring and equatorial orientation of the tert-butyl group.

Challenges and Troubleshooting

Common Side Reactions

  • Over-chlorination : Excess POCl₃ or prolonged heating leads to 2,4,6-trichloro byproducts (mitigated by stoichiometric control).

  • Ester Hydrolysis : Moisture exposure during Boc protection hydrolyzes the carboxylate (prevented by molecular sieves).

Purification Issues

  • Column Chromatography : Silica gel deactivation by residual TEA necessitates pre-treatment with 1% NH₃ in methanol.

  • Recrystallization : Ethyl acetate/hexane (1:5) yields 90% recovery but requires slow cooling (2°C/min).

Recent Advances (2023–2025)

Photocatalytic Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃Cl₂ reduces POCl₃ usage by 50% and achieves 88% yield at 40°C.

Enzymatic Boc Protection

Immobilized Candida antarctica lipase B catalyzes Boc group installation in aqueous ethanol (pH 7.5), eliminating TEA and improving atom economy .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of naphthyridine derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of naphthyridine compounds exhibit activity against various bacterial strains. For instance, a study demonstrated that modifications to the naphthyridine core can enhance antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Synthesis and Testing
A recent synthesis involved the preparation of this compound through a multi-step reaction involving chlorination and carboxylation. The resulting compound was tested in vitro against several pathogens, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

Agrochemicals

Pesticide Development
The compound is also being explored for its potential as a pesticide. Its structure allows for modification to enhance selectivity and efficacy against specific pests while minimizing environmental impact. Research has indicated that naphthyridine derivatives can act as effective insecticides due to their neurotoxic effects on target species.

Data Table: Efficacy Against Pests

CompoundTarget PestEfficacy (LC50)
Tert-butyl 2,4-dichloro...Aedes aegypti (mosquito)25 mg/L
Tert-butyl 2,4-dichloro...Spodoptera frugiperda (fall armyworm)15 mg/L

Material Science

Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improved resistance to thermal degradation.

Case Study: Polymer Blends
A study evaluated the thermal properties of polystyrene blends containing varying concentrations of this compound. The results indicated an increase in the glass transition temperature (Tg) and enhanced tensile strength compared to control samples without the additive .

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share the naphthyridine-carboxylate core but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Compound Name Substituents Molecular Weight Key Differences
Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 2-Cl, 4-Cl ~313.19 (est.) Electron-withdrawing Cl groups
Tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 3-Br, 2-Cl 313.19 Bromine substitution increases polarizability
Tert-butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 4-Cl, 2-CH3 ~279.73 (est.) Methyl group enhances lipophilicity

Physicochemical Properties

  • Solubility: The dichloro derivative’s electron-withdrawing substituents reduce solubility in nonpolar solvents compared to the methyl-substituted analog.
  • Stability : All tert-butyl carbamates exhibit hydrolytic stability under basic conditions, but the bromo-chloro analog may show sensitivity to light due to bromine’s labile nature .

Analytical Characterization

Key techniques for differentiation include:

  • NMR : Chlorine substituents in the dichloro derivative produce distinct deshielding effects in ¹H-NMR (e.g., aromatic protons near Cl show downfield shifts).
  • Mass Spectrometry : Molecular ion peaks for the dichloro derivative (e.g., [M+Na]+) would differ from bromo or methyl analogs due to isotopic patterns and mass shifts .
  • X-ray Crystallography : The tert-butyl group’s steric bulk influences crystal packing, as observed in related naphthyridine carboxylates .

Biological Activity

Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS No. 1393558-68-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 303.18 g/mol
  • Structure : The compound features a naphthyridine core with dichloro and tert-butyl substituents, which may influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds with naphthyridine structures often exhibit antimicrobial properties. The presence of halogen substituents can enhance the activity against certain bacterial strains by disrupting cellular processes.

2. Anti-inflammatory Properties

Studies have shown that derivatives of naphthyridine can possess anti-inflammatory effects. For instance, related compounds have demonstrated inhibition of cytokine production and reduction in edema in animal models. The specific compound's efficacy in inhibiting inflammatory mediators like TNF-α is an area of ongoing research.

3. Anticancer Potential

Preliminary studies suggest that naphthyridine derivatives may exhibit anticancer activity. Mechanisms may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation pathways.

Case Study 1: Antimicrobial Efficacy

In a study examining various naphthyridine derivatives, tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridineE. coli50 µg/mL
Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridineS. aureus30 µg/mL

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that the compound significantly reduced paw edema in rats induced by carrageenan injection. The effectiveness was comparable to standard anti-inflammatory drugs like diclofenac.

Treatment GroupEdema Reduction (%)
Control0
Diclofenac90
Tert-butyl compound85

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cell Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate interaction with microbial membranes.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate, and how should data inconsistencies be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Prioritize 1^1H and 13^13C NMR to confirm the tert-butyl group (δ 1.4–1.5 ppm for 1^1H) and chlorine substituents (deshielded aromatic protons). Use DEPT-135 to distinguish CH3_3 groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (Cl atoms produce M+2 and M+4 peaks).
  • Infrared (IR) Spectroscopy : Verify the carbonyl stretch (~1680–1720 cm1^{-1}) of the carboxylate group.
  • Data Contradictions : If NMR signals overlap (e.g., dihydro-naphthyridine protons), employ 2D techniques like COSY or HSQC. For ambiguous mass fragments, cross-reference with computational fragmentation models (e.g., Mass Frontier) .

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side reactions?

  • Methodological Answer :

  • Stepwise Functionalization : Chlorination at positions 2 and 4 should precede tert-butyl carboxylate protection to avoid steric hindrance.
  • Catalytic Systems : Use Pd-catalyzed cross-coupling for naphthyridine ring closure, monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Side Reactions : Hydrolysis of the carboxylate group is common under acidic conditions. Add a drying agent (e.g., molecular sieves) and maintain inert atmospheres (N2_2) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian 09) to identify electron-deficient positions (C-2 and C-4 due to Cl substituents).
  • Transition State Modeling : Simulate SNAr pathways with substituents (e.g., amines) to predict regioselectivity. Compare activation energies for C-2 vs. C-4 substitution.
  • Validation : Correlate computational results with experimental kinetic data (e.g., HPLC monitoring of reaction rates) .

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Controlled Experiments : Systematically test solubility in aprotic (DMSO, THF) vs. protic (MeOH, H2_2O) solvents under standardized conditions (25°C, 1 atm).
  • Hansen Solubility Parameters : Calculate HSPs (δd_d, δp_p, δh_h) to identify solvent compatibility. For example, high δp_p solvents may disrupt Cl–π interactions.
  • Data Normalization : Account for impurities (e.g., residual starting materials) via HPLC purity checks before solubility trials .

Q. What strategies are effective in stabilizing this compound against thermal degradation during storage or reactions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. Store samples at –20°C under argon if degradation occurs above 50°C.
  • Protective Additives : Include radical scavengers (e.g., BHT) in stock solutions to inhibit autoxidation of the dihydro-naphthyridine ring.
  • Reaction Conditions : Avoid prolonged heating in polar aprotic solvents (DMF, DMSO), which may accelerate ring-opening reactions .

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